N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(24)23-13-3-4-17-14-18(8-11-20(17)23)22-21(25)12-7-16-5-9-19(26-2)10-6-16/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPIGJNBVAAOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions.
Coupling with Methoxyphenyl Propanamide: The final step involves coupling the acetylated quinoline with 3-(4-methoxyphenyl)propanamide using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives are studied for their potential as antibiotics or antifungal agents.
Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, block receptor binding, or intercalate into DNA, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial with additional uses in treating lupus.
Uniqueness
“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide” is unique due to its specific substitution pattern, which may confer unique biological activities or chemical properties not seen in other quinoline derivatives.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Structure and Composition
- Molecular Formula: C19H22N2O2
- Molecular Weight: 310.39 g/mol
- IUPAC Name: this compound
- CAS Number: 942005-97-2
The compound features a tetrahydroquinoline moiety which is known for various biological activities, and a methoxyphenyl group that contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structural features facilitate binding to these targets, modulating their activity and leading to various biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it effectively inhibited the proliferation of glioma cells through multiple mechanisms including:
- Induction of Cell Death: The compound triggers apoptotic pathways.
- Cell Cycle Arrest: It causes a block at the G2/M phase.
- Inhibition of Key Signaling Pathways: Notably, it inhibits the AKT/mTOR pathway which is crucial for cell survival and growth.
Anti-inflammatory Properties
This compound has also shown promising anti-inflammatory effects. Its mechanism involves:
- Inhibition of Pro-inflammatory Cytokines: Reducing levels of TNF-alpha and IL-6 in activated macrophages.
- Modulation of Nitric Oxide Production: Decreasing nitric oxide synthase activity in inflammatory settings.
Neuroprotective Effects
Studies have suggested that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage. It appears to enhance the activity of antioxidant enzymes and reduce markers of oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that the compound significantly reduces glioma cell viability with an IC50 value indicating potent activity. The compound's efficacy was compared against standard chemotherapeutic agents, showcasing superior results in certain assays.
Animal Models
In vivo studies utilizing animal models have further corroborated the compound's therapeutic potential. For instance:
- Tumor Growth Inhibition: In xenograft models, administration of the compound led to a marked reduction in tumor size compared to control groups.
- Safety Profile Assessment: Toxicity studies indicated a favorable safety profile with minimal adverse effects at therapeutic doses.
Research Findings Summary Table
Q & A
Q. Key parameters :
- Temperature : Reflux in toluene (~110°C) improves reaction rates but may require inert atmospheres to prevent decomposition .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification .
- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates amide bond formation .
Advanced: How can reaction conditions be optimized to improve synthesis efficiency?
Q. Methodological strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >80% .
- Solvent screening : Binary solvent systems (e.g., DCM:MeOH) balance solubility and ease of purification .
- In-line monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progression and minimize side products .
Q. Example optimization :
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 80°C | 110°C (reflux) | 45% → 72% |
| Catalyst Loading | 5 mol% DMAP | 10 mol% DMAP | 60% → 85% |
Advanced: What analytical techniques validate purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., acetyl group position) and detects residual solvents .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns (e.g., 95:5 H2O:ACN gradient) assess purity (>98% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C21H23N2O3: 367.18) .
Q. Contamination troubleshooting :
- TLC discrepancies : Streaking spots indicate unreacted starting material; repurify via flash chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How do structural modifications affect binding affinity to biological targets?
Q. Case studies from analogs :
- Nitro group substitution (e.g., in N-(1-acetyl-THQ-6-yl)-3-nitrobenzamide): Increases electrophilicity but may reduce solubility, requiring pharmacokinetic balancing .
- Methoxy group removal : Diminishes binding to G-protein-coupled receptors (GPCRs) by ~40%, as shown in formyl peptide receptor assays .
Q. Assessment methods :
- Surface Plasmon Resonance (SPR) : Quantifies dissociation constants (KD) for target-ligand interactions .
- Molecular docking : Predicts binding modes using software (e.g., AutoDock Vina) with crystallographic protein data (PDB ID: 4ZUD) .
Basic: What biological targets or pathways are hypothesized for this compound?
- Formyl peptide receptors (FPRs) : Modulate immune responses; activation reduces pro-inflammatory cytokine release in macrophage models .
- Kinase inhibition : Tetrahydroquinoline analogs inhibit RET kinase (IC50 ~0.5 µM), suggesting potential in oncology .
- Epigenetic modulation : Acetylated amines may act as histone deacetylase (HDAC) inhibitors, though direct evidence is pending .
Q. Validation assays :
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- ELISA : Quantify TNF-α/IL-6 suppression in LPS-stimulated monocytes .
Advanced: How should researchers resolve contradictory bioactivity data across studies?
Q. Common discrepancies :
- Varied IC50 values : May arise from differences in cell lines (e.g., HEK293 vs. CHO for GPCR assays) or assay conditions (e.g., serum-free vs. serum-containing media) .
Q. Resolution strategies :
Standardize protocols : Use identical cell passages, serum batches, and inhibitor cocktails .
Control compound benchmarking : Include known inhibitors (e.g., cyclosporine A for FPR assays) to normalize inter-lab variability .
Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers .
Example : A 2025 study found 10-fold differences in RET kinase IC50 due to ATP concentration variations (1 mM vs. 100 µM); recalibration resolved discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
